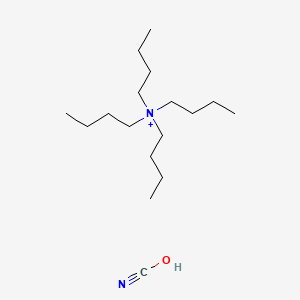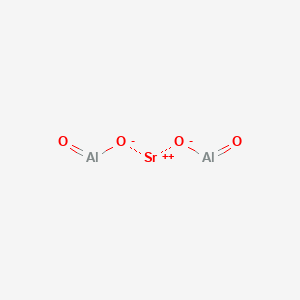![molecular formula C16H20N2O8 B12057439 [(1R)-3-carboxy-1-[(4-nitrophenyl)carbamoyl]propyl]azanylidene](/img/structure/B12057439.png)
[(1R)-3-carboxy-1-[(4-nitrophenyl)carbamoyl]propyl]azanylidene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R)-3-carboxy-1-[(4-nitrophenyl)carbamoyl]propyl]azanylidene is a complex organic compound characterized by its unique structure, which includes a carboxylic acid group, a nitrophenyl group, and a carbamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-3-carboxy-1-[(4-nitrophenyl)carbamoyl]propyl]azanylidene typically involves a series of nucleophilic substitution reactions. One common method involves the reaction of 4-nitrophenylchloroformate with an appropriate amine in a solvent such as acetonitrile at room temperature . The reaction conditions are generally mild, and the products are characterized using techniques such as IR, NMR, and mass spectrometry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
[(1R)-3-carboxy-1-[(4-nitrophenyl)carbamoyl]propyl]azanylidene undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to form aminophenyl derivatives.
Reduction: Catalytic reduction of the nitrophenyl group using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines and alcohols are used under mild conditions.
Major Products Formed
Oxidation: Aminophenyl derivatives.
Reduction: Reduced nitrophenyl compounds.
Substitution: Various substituted carbamoyl derivatives.
Aplicaciones Científicas De Investigación
[(1R)-3-carboxy-1-[(4-nitrophenyl)carbamoyl]propyl]azanylidene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of [(1R)-3-carboxy-1-[(4-nitrophenyl)carbamoyl]propyl]azanylidene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed antimicrobial and antioxidant effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-nitrophenylchloroformate: A precursor in the synthesis of [(1R)-3-carboxy-1-[(4-nitrophenyl)carbamoyl]propyl]azanylidene.
4-nitrophenylcyclopropylcarbamate: Used in the synthesis of anticancer drugs.
N-[(1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)-2-propanyl]acetamide: Another compound with a nitrophenyl group, used in drug research.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C16H20N2O8 |
|---|---|
Peso molecular |
368.34 g/mol |
Nombre IUPAC |
(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-nitrophenoxy)-5-oxopentanoic acid |
InChI |
InChI=1S/C16H20N2O8/c1-16(2,3)26-15(22)17-12(8-9-13(19)20)14(21)25-11-6-4-10(5-7-11)18(23)24/h4-7,12H,8-9H2,1-3H3,(H,17,22)(H,19,20)/t12-/m0/s1 |
Clave InChI |
TXKOUVRCDMSOJZ-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]pentanoic acid;hydrate](/img/structure/B12057375.png)



![N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide](/img/structure/B12057407.png)
![4-[(E)-(2-{2-Oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12057413.png)




